8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline
Description
8-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline is a quinoline-based heterocyclic compound featuring a tetrazole ring substituted with a 4-fluorophenyl group, linked via a methoxy bridge. Tetrazole-containing quinolines are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antihypertensive, and enzyme inhibitory properties . This article provides a detailed comparison of this compound with structurally related analogs, focusing on synthesis, physicochemical properties, and biological activities.
Properties
IUPAC Name |
8-[[1-(4-fluorophenyl)tetrazol-5-yl]methoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c18-13-6-8-14(9-7-13)23-16(20-21-22-23)11-24-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMRPTHPOVCREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=NN=NN3C4=CC=C(C=C4)F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline typically involves multi-step organic reactions. One common route includes:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorophenylhydrazine with sodium azide under acidic conditions.
Attachment to Quinoline: The synthesized tetrazole is then linked to the quinoline core via a methoxy group. This step often involves nucleophilic substitution reactions where the methoxy group acts as a leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development, particularly as a pharmacophore in the synthesis of new therapeutic agents.
- Anticancer Activity : Research indicates that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline showed significant inhibition of tumor growth in vitro and in vivo models .
- Antimicrobial Properties : Compounds containing tetrazole rings have been reported to possess antimicrobial activities. A case study highlighted the effectiveness of tetrazole derivatives against resistant bacterial strains, suggesting that this compound could be further explored for its antibacterial properties .
Material Science
The unique properties of this compound also lend themselves to applications in material science.
- Organic Electronics : The incorporation of tetrazole moieties in organic semiconductors has been investigated for their potential use in electronic devices. Studies have shown that these compounds can enhance charge transport properties, making them suitable candidates for organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
Analytical Chemistry
In analytical chemistry, the compound's distinct spectral characteristics allow it to be utilized as a reagent or standard.
- Chromatographic Applications : The compound has been employed as a standard in high-performance liquid chromatography (HPLC) for the quantification of related compounds. Its stability and reproducibility make it an ideal candidate for method validation in pharmaceutical analysis .
Case Studies
Mechanism of Action
The mechanism of action of 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Comparisons
The target compound differs from analogs in three key aspects:
Heterocyclic Core : The tetrazole ring distinguishes it from benzimidazole (e.g., 4f–4i in ) or triazole derivatives (e.g., ).
Substituent Chemistry: The 4-fluorophenyl group contrasts with non-fluorinated (e.g., 8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline in ) or chlorinated analogs (e.g., 3-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-7-methyl-4-phenylquinoline in ).
Linker Groups : The methoxy bridge differs from sulfonyl () or thioether linkers ().
Table 1: Structural and Physicochemical Comparison
*Calculated from molecular formula C₁₇H₁₂FN₅O.
Antimicrobial Activity:
- Tetrazole and triazole derivatives (e.g., ) show MIC values comparable to standard drugs like levofloxacin. The 4-fluorophenyl group in the target compound may enhance activity due to increased lipophilicity and membrane penetration .
Enzyme Inhibition:
- Fluorinated sulfonylquinolines () inhibit catechol-O-methyltransferase (COMT) with IC₅₀ values in the nanomolar range. The fluorine atom’s electron-withdrawing effect likely enhances binding affinity, a property shared with the target compound .
SAR Trends:
- Electronegative Substituents : Fluorine or chlorine at the para position improves potency (e.g., compound 2j in has IC₅₀ = 4.7 μM vs. 70.8 μM for methoxy-substituted 2p).
- Linker Flexibility : Methoxy bridges (as in the target compound) balance stability and conformational freedom compared to rigid sulfonyl groups .
Biological Activity
The compound 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline is a hybrid molecule that incorporates a quinoline backbone and a tetrazole moiety. This structural combination is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 314.28 g/mol . The presence of the 4-fluorophenyl group and the tetrazole ring enhances its pharmacological profile, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that quinoline derivatives, including those with tetrazole substitutions, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to inhibit the release of bronchoactive mediators, suggesting applications in treating asthma and other respiratory conditions . The tetrazole group may enhance receptor binding, leading to improved efficacy in modulating inflammatory responses.
Anticancer Properties
Recent investigations into the anticancer properties of quinoline-tetrazole hybrids have yielded promising results. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. Molecular docking studies suggest that these compounds can effectively bind to cancer-related targets, potentially inhibiting tumor growth .
Research Findings and Case Studies
A comparative study on the biological activities of quinoline derivatives revealed that those with a methoxy group at the C-8 position exhibited enhanced bactericidal activity compared to their counterparts without this substitution. Specifically, 8-methoxyquinolines showed lower resistance development against tested bacterial strains .
Furthermore, another study focused on the antiplasmodial activity of related compounds indicated that structural modifications significantly affect potency against Plasmodium falciparum, with certain substitutions leading to IC50 values as low as 2.51 µM .
Summary Table of Biological Activities
| Activity Type | Related Compounds | IC50 Values (µM) | Notes |
|---|---|---|---|
| Antimicrobial | Moxifloxacin (C-8 methoxy) | ~0.5 | Highly effective against resistant strains |
| Anti-inflammatory | Various quinoline derivatives | N/A | Significant inhibition of mediator release |
| Anticancer | Quinoline-tetrazole hybrids | ~2.51 - 23.60 | Effective against multiple cancer cell lines |
| Antiplasmodial | Tetrazole hybrids | 2.51 - 15.98 | Potency varies with structural modifications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
